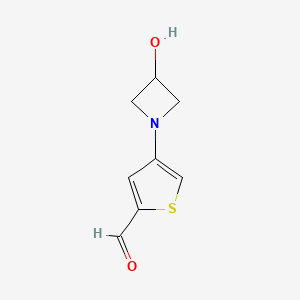
4-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C₈H₉NO₂S and a molecular weight of 183.23 g/mol This compound is characterized by the presence of a thiophene ring substituted with a hydroxyazetidinyl group and an aldehyde group
Méthodes De Préparation
The synthesis of 4-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-2-carbaldehyde with 3-hydroxyazetidine under specific reaction conditions . The reaction typically requires a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, reaction time, and purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
4-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 4-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyazetidinyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The thiophene ring can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
4-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde can be compared with other similar compounds, such as:
Thiophene-2-carbaldehyde: Lacks the hydroxyazetidinyl group, resulting in different chemical properties and reactivity.
3-Hydroxyazetidine:
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H9NO2S |
|---|---|
Poids moléculaire |
183.23 g/mol |
Nom IUPAC |
4-(3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H9NO2S/c10-4-8-1-6(5-12-8)9-2-7(11)3-9/h1,4-5,7,11H,2-3H2 |
Clé InChI |
YGKVNDQCYNPMGV-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C2=CSC(=C2)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,5-dimethyloxolan-3-ol](/img/structure/B13203487.png)
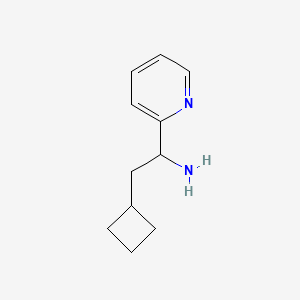
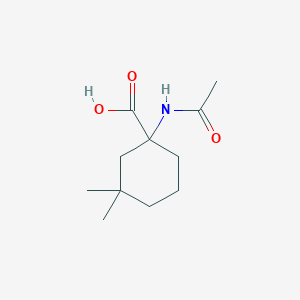
![Methyl 2-chloro-5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13203497.png)
![2-{[4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13203499.png)
![Benzyl 3-(aminomethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13203515.png)


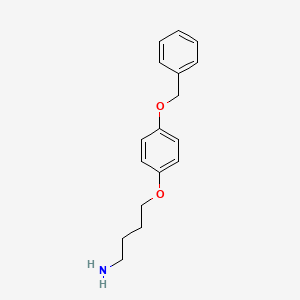
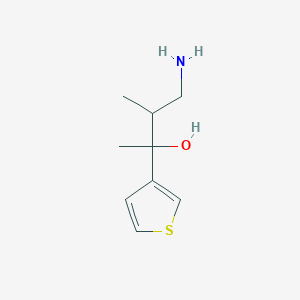
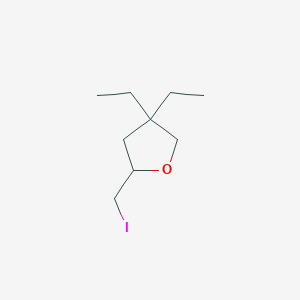
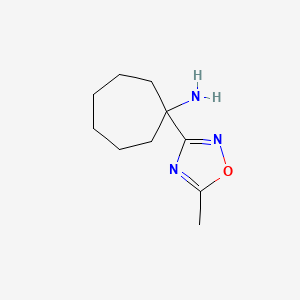

![N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine](/img/structure/B13203547.png)
